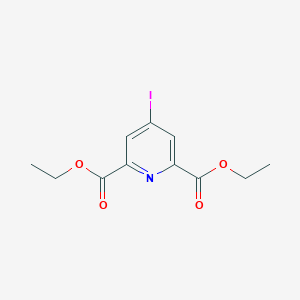
9,10-Di(naphthalen-2-yl)anthracene
Overview
Description
9,10-Di(naphthalen-2-yl)anthracene is an organic light-emitting diode material . It is used as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices . It has been shown to have good stability and exhibits a broad absorption spectrum .
Synthesis Analysis
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN . The Suzuki reaction, the Wittig reaction, and the Heck reaction were employed to synthesize these compounds .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
ADN derivatives have been synthesized as blue fluorescent emissive materials for OLEDs. These compounds are designed to improve electroluminescence (EL) performance, offering high efficiency and brightness. For instance, devices based on ADN derivatives like OCADN have shown highly efficient sky-blue emission with significant current and power efficiency .
Electroluminescence Properties
The electroluminescence properties of ADN derivatives make them suitable as host materials for blue OLEDs. They possess high thermal stability and proper frontier-energy levels, which are crucial for stable and efficient OLED operation. The EL emission of these materials can be fine-tuned by modifying their molecular structure .
Host Materials for Phosphorescent OLEDs
ADN derivatives can serve as host materials for phosphorescent OLEDs, where they support the harvesting of triplet excitons for efficient light emission. This application is particularly important for achieving high-efficiency OLED displays and lighting solutions .
Electron Injection Layers
In the context of OLED device architecture, ADN doped with lithium carbonate has been used as an effective electron injecting layer. This application is vital for enhancing the electron injection efficiency, which directly impacts the overall device performance .
Blue Fluorescent Emissive Materials
By inducing diverse aromatic groups to the ADN structure, researchers have developed novel blue fluorescent emissive materials. These materials are essential for creating vibrant and color-accurate displays in electronic devices .
Thermal Stability Enhancement
The thermal stability of OLED materials is critical for their longevity and performance. ADN derivatives have shown to provide high thermal stability, which is beneficial for maintaining consistent EL properties over extended periods .
Energy Level Optimization
The frontier-energy levels of OLED materials determine their charge transport properties. ADN derivatives have been tailored to have suitable energy levels for efficient charge transport, which is key for low-power consumption and high-performance OLEDs .
Solution-Processed OLEDs
ADN derivatives have also been utilized in solution-processed OLEDs, which offer a cost-effective alternative to traditional vacuum-deposited OLEDs. This application broadens the potential for large-scale production and flexible electronic applications .
properties
IUPAC Name |
9,10-dinaphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUPBYFLORCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619329 | |
| Record name | 9,10-Di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Di(naphthalen-2-yl)anthracene | |
CAS RN |
122648-99-1 | |
| Record name | 9,10-Di(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Di(2-naphthyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ADN derivatives suitable for use in organic light-emitting diodes (OLEDs)?
A1: ADN derivatives are promising blue fluorescent emissive materials for OLEDs due to their favorable optical properties. Research has shown that modifying the ADN core structure by introducing various aromatic groups at specific positions can fine-tune the emission color and enhance device efficiency . For instance, a device utilizing an ADN derivative with an octyl chain substitution (OCADN) exhibited efficient sky-blue emission with a current efficiency of 2.25 cd A-1 .
Q2: How does the alkyl group at the 2-position of ADN affect its performance in solution-processed OLEDs?
A2: The presence of alkyl groups, such as methyl or tert-butyl, at the 2-position of ADN significantly influences its film-forming properties in solution processing. Studies comparing ADN, 2-Methyl-9,10-di-naphthalen-2-yl-anthracene (MADN), and 2-tert-butyl-9,10-di-naphthalen-2-yl-anthracene (TBADN) revealed that while the alkylated derivatives formed amorphous films suitable for light emission, unsubstituted ADN exhibited crystallinity, leading to increased leakage current and diminished device performance .
Q3: Can ADN be formulated into nanoparticles for biological applications?
A3: Yes, a study demonstrated the fabrication of water-dispersible and highly luminescent nanoparticles using the ADN derivative TBADN . These nanoparticles, surface-modified with an amphiphilic polymer, exhibited high dye-loading capacity and impressive brightness, surpassing that of some quantum dots. Furthermore, the researchers successfully conjugated folic acid to these nanoparticles, highlighting their potential for targeted cell imaging applications .
Q4: How does the choice of alkali metal alkylcarboxylate impact the performance of ADN-based OLEDs?
A4: The choice of alkali metal alkylcarboxylate as an electron injection material in ADN-based OLEDs significantly affects device performance. Studies have shown that while devices with cesium salts like (CH3)3CCOOCs maintain consistent performance regardless of the alkyl chain length, using rubidium or cesium salts becomes crucial for efficient electron injection when incorporating certain electron transport layers like 2-methyl-9,10-di(naphthalen-2-yl)anthracene (m-ADN) .
Q5: Are there any environmental concerns associated with ADN and its derivatives?
A5: While the provided research doesn't specifically address the environmental impact of ADN and its derivatives, it is crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling. Further research is needed to assess the long-term environmental consequences and develop sustainable practices for the synthesis, application, and disposal of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



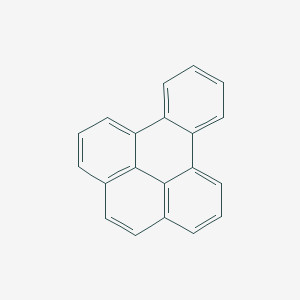
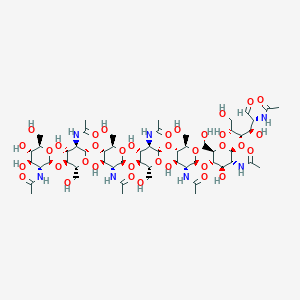

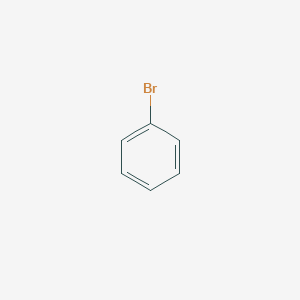


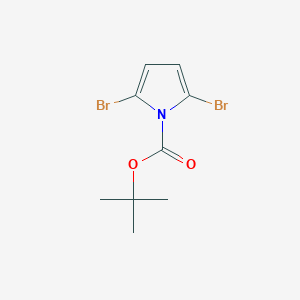
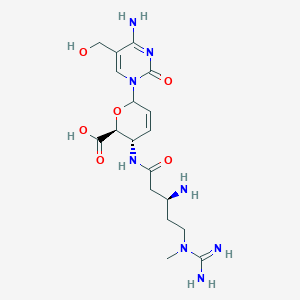

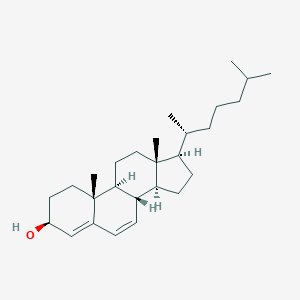
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)


